molecular formula C10H7Cl2N3 B1466643 2-(3,5-Dichlorophenyl)pyrimidin-4-amine CAS No. 1250614-91-5

2-(3,5-Dichlorophenyl)pyrimidin-4-amine

Cat. No. B1466643
CAS RN: 1250614-91-5
M. Wt: 240.09 g/mol
InChI Key: DNCWJNMJOKFYKT-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Synthesis Analysis

A novel synthetic method for N-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine was reported, which began from 2-aminonicotinonitrile, following condensation, cyclization and then Dimroth rearrangement reaction under microwave irradiation conditions . The overall yield was 90% . Employing the same synthetic method, 20 pyrido[2,3-d]pyrimidin-4-amine derivatives were synthesized .


Molecular Structure Analysis

The molecular structure of 2-(3,5-Dichlorophenyl)pyrimidin-4-amine is C10H7Cl2N3 with a molecular weight of 240.09 .


Chemical Reactions Analysis

The synthesis of 2-(3,5-Dichlorophenyl)pyrimidin-4-amine involves a series of reactions including condensation, cyclization, and Dimroth rearrangement . The reaction begins with 2-aminonicotinonitrile and proceeds under microwave irradiation conditions .


Physical And Chemical Properties Analysis

2-(3,5-Dichlorophenyl)pyrimidin-4-amine has a molecular weight of 240.09 . More detailed physical and chemical properties are not available in the retrieved papers.

properties

IUPAC Name

2-(3,5-dichlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c11-7-3-6(4-8(12)5-7)10-14-2-1-9(13)15-10/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCWJNMJOKFYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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